N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide
Description
N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and an acetamide group
Properties
IUPAC Name |
N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-14(23)20-12-16-13-21(10-11-26-16)19(25)17-8-5-9-22(17)18(24)15-6-3-2-4-7-15/h2-4,6-7,16-17H,5,8-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQQFNPGMSZDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(CCO1)C(=O)C2CCCN2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Attachment of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base like pyridine.
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Coupling of the Rings: The pyrrolidine and morpholine rings are coupled using a linker, such as a carbonyl group, under conditions that promote nucleophilic substitution.
Introduction of the Acetamide Group: The final step involves the acylation of the morpholine nitrogen with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its complex structure and functional groups.
Biology: Possible applications in studying enzyme interactions and protein binding due to its ability to form stable complexes.
Materials Science: Use in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(1-benzoylpyrrolidine-2-carbonyl)piperidin-2-yl]methyl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-[[4-(1-benzoylpyrrolidine-2-carbonyl)azetidin-2-yl]methyl]acetamide: Similar structure but with an azetidine ring instead of a morpholine ring.
Uniqueness
N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide is unique due to the presence of both a morpholine ring and a pyrrolidine ring, which can confer distinct chemical and biological properties compared to similar compounds with different ring structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
